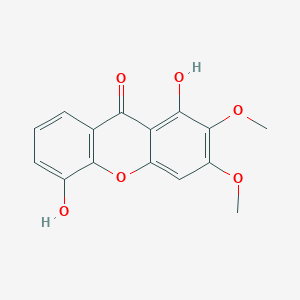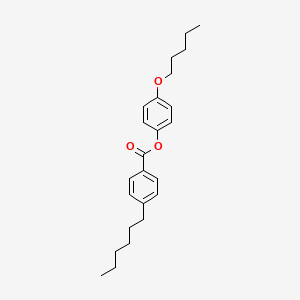
4-(Pentyloxy)phenyl 4-hexylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentyloxy)phenyl 4-hexylbenzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-hexylbenzoate typically involves the esterification reaction between 4-(pentyloxy)phenol and 4-hexylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentyloxy)phenyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(Pentyloxy)phenyl 4-hexylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying esterification reactions.
Biology: The compound can be used in biochemical assays to study enzyme-catalyzed ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, such as liquid crystals for display technologies.
Mécanisme D'action
The mechanism of action of 4-(Pentyloxy)phenyl 4-hexylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond in the compound is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding alcohol and carboxylic acid. This reaction is often facilitated by esterases or lipases in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar in structure but with different alkyl chain lengths.
4-(Pentyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate: Contains a cyclohexyl group, adding rigidity to the structure.
Uniqueness
4-(Pentyloxy)phenyl 4-hexylbenzoate is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physical and chemical properties. Its structural flexibility and reactivity make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
53132-13-1 |
|---|---|
Formule moléculaire |
C24H32O3 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(4-pentoxyphenyl) 4-hexylbenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-8-10-20-11-13-21(14-12-20)24(25)27-23-17-15-22(16-18-23)26-19-9-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
OIZPXTLLNFDPOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)



![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
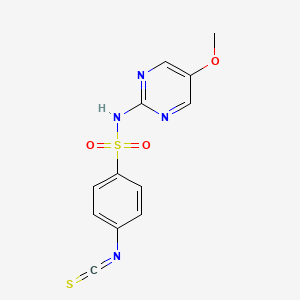
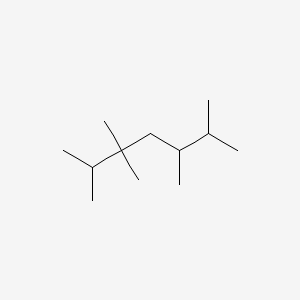
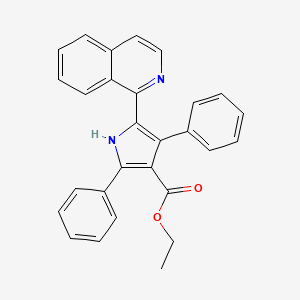
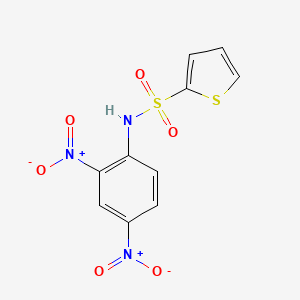

![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
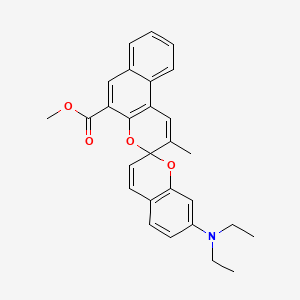
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
